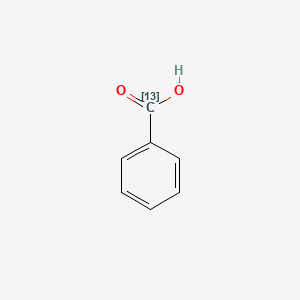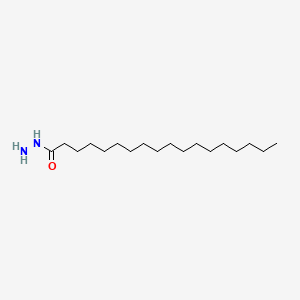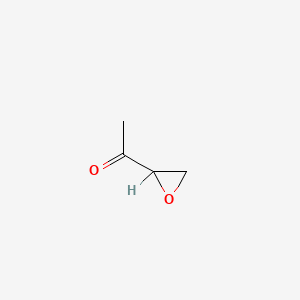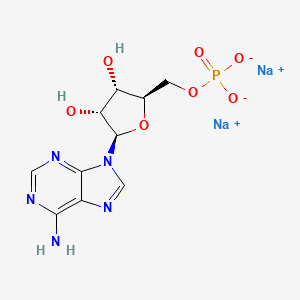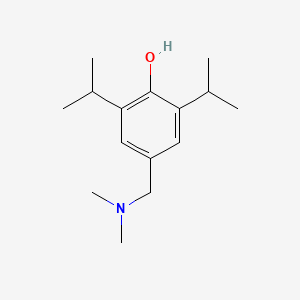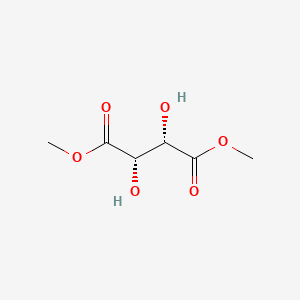![molecular formula C15H11F3O3 B1328845 2-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid CAS No. 1040038-41-2](/img/structure/B1328845.png)
2-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzyl ether moiety, which is further connected to a benzoic acid core
准备方法
The synthesis of 2-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3-(trifluoromethyl)benzyl alcohol and 2-hydroxybenzoic acid.
Reaction Conditions: The benzyl alcohol is first converted to its corresponding benzyl bromide using phosphorus tribromide. This intermediate is then reacted with 2-hydroxybenzoic acid in the presence of a base such as potassium carbonate to form the desired ether linkage.
Industrial Production: Industrial production methods may involve optimized reaction conditions, such as the use of catalysts and controlled temperatures, to increase yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
化学反应分析
2-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the carboxylic acid group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., potassium carbonate). Reaction conditions often involve specific temperatures and solvents to facilitate the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
2-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of novel compounds with potential pharmaceutical applications.
Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and interactions, especially those involving fluorinated compounds.
Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its use as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials, where its trifluoromethyl group imparts desirable properties such as increased stability and reactivity.
作用机制
The mechanism of action of 2-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biochemical pathways. The benzoic acid moiety may also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
相似化合物的比较
2-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid can be compared with other similar compounds, such as:
3-(Trifluoromethyl)benzoic acid: This compound lacks the benzyl ether linkage but shares the trifluoromethyl group, making it useful for studying the effects of this functional group in isolation.
2-(Trifluoromethyl)benzoic acid: Similar to the target compound but with the trifluoromethyl group directly attached to the benzoic acid core, providing insights into the influence of different substitution patterns.
3,5-Bis(trifluoromethyl)benzoic acid: Contains two trifluoromethyl groups, offering a comparison of the effects of multiple fluorinated groups on chemical properties and reactivity.
属性
IUPAC Name |
2-[[3-(trifluoromethyl)phenyl]methoxy]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O3/c16-15(17,18)11-5-3-4-10(8-11)9-21-13-7-2-1-6-12(13)14(19)20/h1-8H,9H2,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXGYHZVZPJAAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)OCC2=CC(=CC=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649310 |
Source


|
| Record name | 2-{[3-(Trifluoromethyl)phenyl]methoxy}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1040038-41-2 |
Source


|
| Record name | 2-{[3-(Trifluoromethyl)phenyl]methoxy}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![11H-Benzo[a]carbazole](/img/structure/B1328763.png)
![2-Azabicyclo[2.2.2]octane](/img/structure/B1328764.png)



![3,9-Bis(octadecyloxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B1328773.png)
